molecular formula C15H16ClN3O4S B11413774 5-chloro-2-(ethylsulfonyl)-N-(4-methoxybenzyl)pyrimidine-4-carboxamide

5-chloro-2-(ethylsulfonyl)-N-(4-methoxybenzyl)pyrimidine-4-carboxamide

Cat. No.: B11413774
M. Wt: 369.8 g/mol
InChI Key: AAMOBSKLPUOLJX-UHFFFAOYSA-N
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Description

5-Chloro-2-(ethanesulfonyl)-N-[(4-methoxyphenyl)methyl]pyrimidine-4-carboxamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro, ethanesulfonyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(ethanesulfonyl)-N-[(4-methoxyphenyl)methyl]pyrimidine-4-carboxamide typically involves multi-step organic reactionsThe final step involves the coupling of the methoxyphenylmethyl group to the pyrimidine ring under specific conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(ethanesulfonyl)-N-[(4-methoxyphenyl)methyl]pyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while nucleophilic substitution can produce a range of substituted pyrimidine derivatives .

Scientific Research Applications

5-Chloro-2-(ethanesulfonyl)-N-[(4-methoxyphenyl)methyl]pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-2-(ethanesulfonyl)-N-[(4-methoxyphenyl)methyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The chloro and sulfonyl groups can form hydrogen bonds and electrostatic interactions with proteins or enzymes, altering their activity. This compound may also inhibit certain pathways by binding to active sites or allosteric sites on target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-chloro-2-(ethanesulfonyl)-N-[(4-methoxyphenyl)methyl]pyrimidine-4-carboxamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H16ClN3O4S

Molecular Weight

369.8 g/mol

IUPAC Name

5-chloro-2-ethylsulfonyl-N-[(4-methoxyphenyl)methyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C15H16ClN3O4S/c1-3-24(21,22)15-18-9-12(16)13(19-15)14(20)17-8-10-4-6-11(23-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,17,20)

InChI Key

AAMOBSKLPUOLJX-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NCC2=CC=C(C=C2)OC)Cl

Origin of Product

United States

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